molecular formula C16H22Cl2N4O4S B11069031 4-{[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide

4-{[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide

Cat. No.: B11069031
M. Wt: 437.3 g/mol
InChI Key: UNIIQFBTFCGNHT-UHFFFAOYSA-N
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Description

4-[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZOYL]-N,N-DIMETHYL-1-PIPERAZINECARBOXAMIDE is a complex organic compound with a molecular formula of C16H13Cl2N2O5S. This compound is characterized by its unique structure, which includes dichlorobenzoyl and dimethylsulfamoyl groups attached to a piperazine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZOYL]-N,N-DIMETHYL-1-PIPERAZINECARBOXAMIDE typically involves multiple steps. One common method includes the chlorosulfonation of 2,4-dichlorobenzoic acid followed by reaction with dimethylamine to introduce the dimethylsulfamoyl group. The final step involves coupling with N,N-dimethylpiperazine under controlled conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZOYL]-N,N-DIMETHYL-1-PIPERAZINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZOYL]-N,N-DIMETHYL-1-PIPERAZINECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZOYL]-N,N-DIMETHYL-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-(dimethylsulfamoyl)benzoic acid: Shares similar structural features but lacks the piperazine ring.

    2,4-Dichloro-5-(dimethylsulfamoyl)benzamide: Another related compound with similar functional groups.

Uniqueness

4-[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZOYL]-N,N-DIMETHYL-1-PIPERAZINECARBOXAMIDE is unique due to the presence of both the dichlorobenzoyl and dimethylsulfamoyl groups attached to a piperazine ring.

Properties

Molecular Formula

C16H22Cl2N4O4S

Molecular Weight

437.3 g/mol

IUPAC Name

4-[2,4-dichloro-5-(dimethylsulfamoyl)benzoyl]-N,N-dimethylpiperazine-1-carboxamide

InChI

InChI=1S/C16H22Cl2N4O4S/c1-19(2)16(24)22-7-5-21(6-8-22)15(23)11-9-14(13(18)10-12(11)17)27(25,26)20(3)4/h9-10H,5-8H2,1-4H3

InChI Key

UNIIQFBTFCGNHT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

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